

5-Bromo-2-iodo-3-methoxypyridine: A Technical Guide for Chemical Researchers

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Compound of Interest

Compound Name: 5-Bromo-2-iodo-3-methoxypyridine

Cat. No.: B1290994

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CAS Number: 944805-60-1

This technical guide provides an in-depth overview of **5-Bromo-2-iodo-3-methoxypyridine**, a key building block in modern synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, experimental protocols for its use, and its relevance in the synthesis of biologically active molecules.

Physicochemical and Safety Data

5-Bromo-2-iodo-3-methoxypyridine is a pale yellow solid at room temperature.^[1] It is sparingly soluble in water but shows slight solubility in chloroform and methanol.^[1] Due to its role as a reactive intermediate, it is recommended to store the compound at -20°C under an inert atmosphere to prevent degradation.^{[1][2]}

Property	Value	Reference
CAS Number	944805-60-1	[2]
Molecular Formula	C ₆ H ₅ BrINO	[2]
Molecular Weight	313.92 g/mol	[2]
Melting Point	76-78 °C	[2]
Boiling Point (Predicted)	298.6 ± 40.0 °C at 760 mmHg	[1][2]
Solubility	Sparing in water; slightly soluble in chloroform and methanol	[1]
Appearance	Pale yellow solid	[1]
Storage	-20°C, under inert atmosphere	[1][2]

Safety Information: **5-Bromo-2-iodo-3-methoxypyridine** is classified as an irritant and may cause skin and serious eye irritation.[3] Appropriate personal protective equipment should be used when handling this compound.

Synthetic Utility and Experimental Protocols

5-Bromo-2-iodo-3-methoxypyridine is a versatile synthetic intermediate, primarily utilized in the construction of complex heterocyclic molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the differential reactivity of the bromo and iodo substituents, allowing for selective functionalization in cross-coupling reactions.

Plausible Synthesis of 5-Bromo-2-iodo-3-methoxypyridine

While a specific detailed protocol for the synthesis of **5-Bromo-2-iodo-3-methoxypyridine** is not readily available in the provided search results, a plausible synthetic route can be inferred from the synthesis of the related compound, 5-bromo-2-iodopyridine.[4] The synthesis would likely involve the halogenation of a suitable 3-methoxypyridine precursor. One potential method involves the direct bromination and iodination of 3-methoxypyridine. Another approach could be a Finkelstein-type reaction on a corresponding chloro or bromo precursor.

Example of a Related Synthesis (5-bromo-2-iodopyridine):

A mixture of 2,5-dibromopyridine, sodium iodide, and hydriodic acid is refluxed for 24 hours.^[4] After cooling and neutralization, the product is extracted with dichloromethane, and the organic layer is dried and concentrated.^[4] The crude product is then purified by filtration and washing with ether to yield 5-bromo-2-iodopyridine.^[4]

Suzuki-Miyaura Cross-Coupling Reactions

5-Bromo-2-iodo-3-methoxypyridine is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[2] The greater reactivity of the iodo group allows for selective coupling at the 2-position, leaving the bromo group available for subsequent transformations.

General Experimental Protocol for Suzuki-Miyaura Coupling:

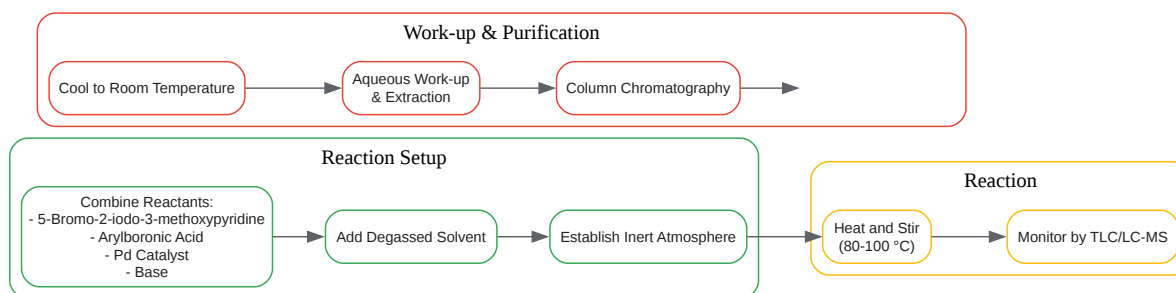
- **Reaction Setup:** In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **5-Bromo-2-iodo-3-methoxypyridine** (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
- **Reaction:** Heat the reaction mixture with stirring to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: A Precursor to PI3K/mTOR Inhibitors

Derivatives of **5-Bromo-2-iodo-3-methoxypyridine** have been investigated as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[5] The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5]

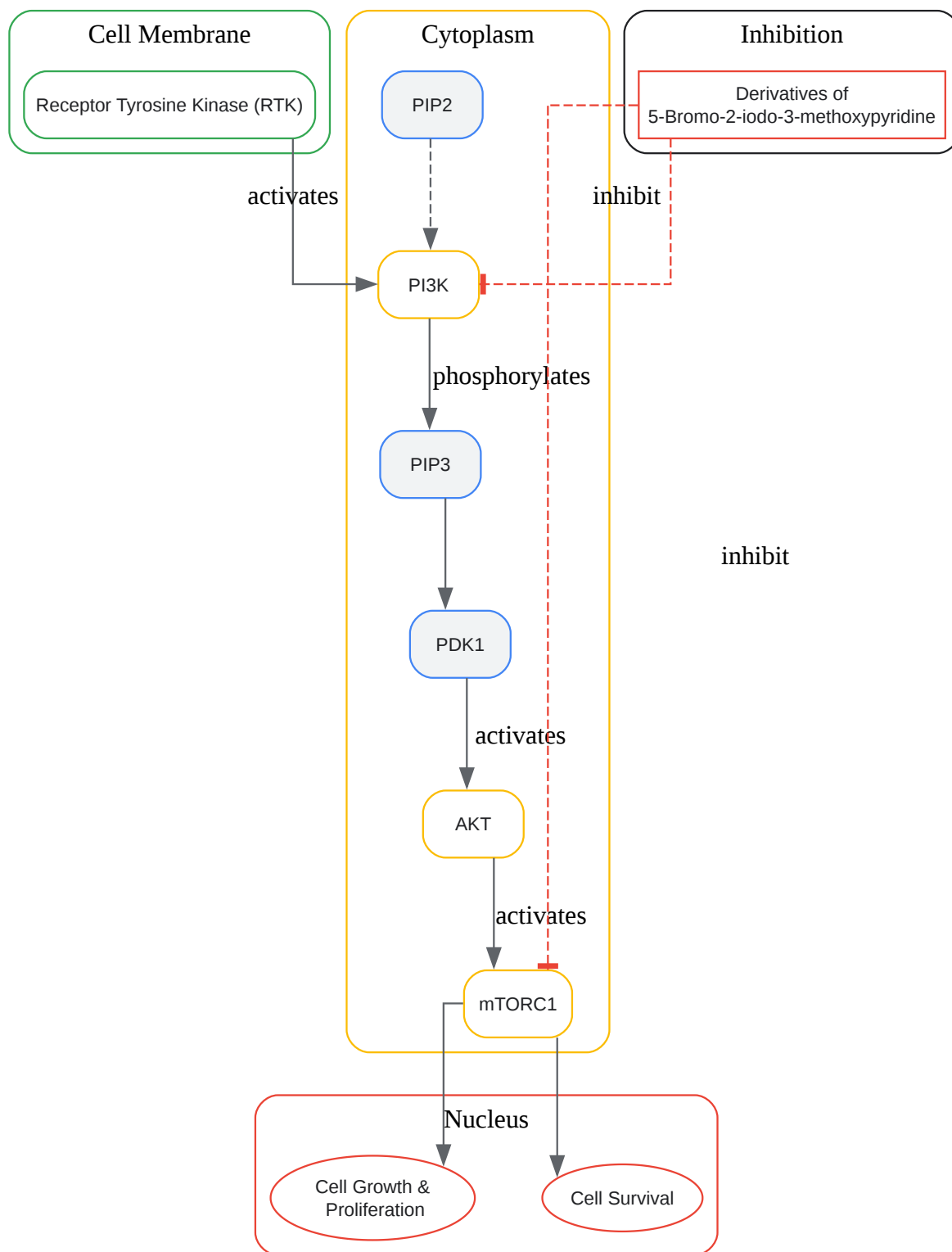
Sulfonamide methoxypyridine derivatives, synthesized using building blocks like **5-Bromo-2-iodo-3-methoxypyridine**, have shown promise as dual PI3K/mTOR inhibitors.[5] By targeting both kinases, these compounds can more effectively block downstream signaling and inhibit tumor growth.[5]

Visualizations



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Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.



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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by derivatives.

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